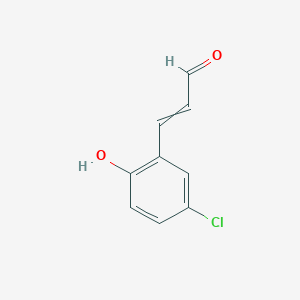

3-(5-Chloro-2-hydroxyphenyl)prop-2-enal

描述

属性

IUPAC Name |

3-(5-chloro-2-hydroxyphenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h1-6,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBSLXPPYNMYNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=CC=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(5-Chloro-2-hydroxyphenyl)prop-2-enal, highlighting differences in substituents, biological activities, and research findings:

Key Structural and Functional Differences:

Substituent Effects: Chlorine vs. Hydroxyl Group Position: Ortho-hydroxyl groups (as in 2-hydroxycinnamaldehyde) confer stronger hydrogen-bonding capacity than para-substituted derivatives, influencing solubility and membrane permeability .

Biological Activity Trends :

- Anticancer Activity : 3-(4-Methoxyphenyl)prop-2-enal demonstrates superior cytotoxicity (IC₅₀ = 12.5 μM) compared to the chloro-hydroxyl derivative, possibly due to methoxy-mediated stabilization of reactive oxygen species (ROS) .

- Antibacterial Activity : Epoxide derivatives of this compound (e.g., SAC-3) exhibit enhanced activity against Gram-negative pathogens (E. coli) due to increased electrophilic reactivity of the epoxide ring .

Detailed Research Findings

Pharmacological Insights

- Antibacterial Spectrum : Epoxide derivatives (SAC-3 and SAC-6) demonstrate broad-spectrum activity, with MIC values ranging from 8–32 μg/mL against plant and animal pathogens (Xanthomonas citri, S. aureus) .

Comparative Limitations

- Solubility Issues : The chloro-hydroxyl derivative exhibits lower aqueous solubility compared to methoxy-substituted analogs, limiting its bioavailability .

- Stability : The α,β-unsaturated aldehyde moiety is prone to oxidation, necessitating stabilization via derivatization (e.g., epoxidation or ketone formation) for practical applications .

准备方法

Synthetic Route via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for synthesizing α, β-unsaturated aldehydes like 3-(5-Chloro-2-hydroxyphenyl)prop-2-enal. This reaction involves the condensation of an aromatic aldehyde with an active methylene compound in the presence of a base.

- Reactants: 5-Chloro-2-hydroxybenzaldehyde and malonic acid or its derivatives.

- Catalyst: A weak base such as pyridine or sodium acetate.

- Solvent: Ethanol or acetic acid.

- Conditions: The reaction mixture is refluxed for several hours to ensure completion.

- Outcome: The desired product, this compound, precipitates out and is purified by recrystallization.

Reaction Equation:

$$

\text{C}7\text{H}5\text{ClO}2 + \text{CH}2(\text{COOH})2 \xrightarrow{\text{Base}} \text{C}9\text{H}7\text{ClO}2 + \text{H}_2\text{O}

$$

Direct Aldol Condensation

Another approach to synthesize this compound involves aldol condensation between 5-chloro-2-hydroxybenzaldehyde and acetaldehyde.

- Reactants: 5-Chloro-2-hydroxybenzaldehyde and acetaldehyde.

- Catalyst: Sodium hydroxide or potassium hydroxide.

- Solvent: Water or ethanol.

- Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.

- Outcome: The product is isolated by acidification followed by extraction.

Oxidative Coupling Method

This method involves the oxidative coupling of substituted phenols with aldehydes under catalysis.

- Reactants: Phenol derivative (5-chloro-2-hydroxybenzaldehyde) and acetaldehyde.

- Catalyst: Transition metal catalysts such as copper(II) salts.

- Conditions: Reaction in an aqueous medium under mild heating.

- Outcome: Formation of the desired α, β-unsaturated aldehyde.

Table: Comparative Analysis of Preparation Methods

| Method | Reactants | Catalyst | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Knoevenagel Condensation | 5-Chloro-2-hydroxybenzaldehyde + malonic acid | Sodium acetate | Acetic acid | Reflux | High |

| Aldol Condensation | 5-Chloro-2-hydroxybenzaldehyde + acetaldehyde | NaOH/KOH | Ethanol | Room temperature | Moderate |

| Oxidative Coupling | Phenol derivative + acetaldehyde | Copper(II) salts | Aqueous medium | Mild heating | Variable |

常见问题

Basic: What are the standard synthetic routes for 3-(5-Chloro-2-hydroxyphenyl)prop-2-enal, and how can reaction conditions be optimized for yield improvement?

The compound is typically synthesized via Claisen-Schmidt condensation between 5-chloro-2-hydroxyacetophenone and an appropriate aldehyde. Key parameters include:

- Catalyst selection : Use NaOH or KOH in ethanol/water mixtures for base catalysis .

- Temperature control : Maintain 50–60°C to balance reaction rate and side-product formation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification. Yield optimization can involve iterative adjustment of stoichiometry (1:1.2 ketone:aldehyde ratio) and reaction time (6–12 hours).

Basic: Which analytical techniques are most reliable for characterizing this compound, and what critical data should be prioritized?

Advanced: How can computational methods (e.g., DFT, molecular docking) elucidate the biochemical interactions of this compound derivatives?

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

- Molecular docking : Screen derivatives against targets like glyoxalase I (PDB ID: 1QIN) to assess binding affinity. Use AutoDock Vina with Lamarckian GA; validate with MD simulations (NAMD/GROMACS) .

- Metabolic pathway mapping : Link overexpression of methylglyoxal (a cytotoxic dicarbonyl) to pro-apoptotic effects in cancer models via LC-MS/MS metabolite profiling .

Advanced: What strategies address contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?

- Context-dependent assays : Test under varying conditions (e.g., pH, serum content) to mimic in vivo environments.

- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance antimicrobial activity ).

- Mechanistic studies : Use RNA-seq to identify differentially expressed genes in treated cells, distinguishing pathways (e.g., ROS generation vs. membrane disruption) .

Advanced: How do hydrogen-bonding patterns in crystal structures influence the stability and reactivity of this compound?

- Graph-set analysis : Classify motifs (e.g., R₂²(8) rings from O–H⋯O interactions between hydroxyl and carbonyl groups) using SHELXL .

- Thermal stability : Correlate packing density (from XRD) with DSC data (decomposition >200°C). Tightly packed crystals resist solvolysis.

- Reactivity implications : Intermolecular H-bonds may stabilize transition states in epoxidation reactions .

Basic: What are the key challenges in reproducing synthetic protocols for this compound, and how can they be mitigated?

- Side-product formation : Monitor intermediates via TLC; suppress aldol condensation by controlling base strength.

- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis (e.g., L-proline) for enantioselective synthesis .

- Scale-up issues : Optimize solvent volume-to-mass ratio (≥10:1) to prevent aggregation during crystallization.

Advanced: How can in vitro and in silico models be integrated to predict the pharmacokinetic profile of derivatives?

- ADMET prediction : Use SwissADME to estimate logP (aim for 2–3), CYP450 inhibition, and blood-brain barrier penetration.

- In vitro validation : Perform hepatic microsomal stability assays (e.g., rat S9 fraction) and Caco-2 permeability tests .

- Dose-response modeling : Fit IC₅₀ data (from MTT assays) to Hill equations for potency comparisons .

Basic: What safety and handling protocols are critical when working with this compound?

- Toxicity : Wear nitrile gloves and goggles; avoid inhalation (LD₅₀ data pending, but assume acute toxicity).

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.

- Waste disposal : Neutralize with 10% NaOH before incineration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。